N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-phenylalanine
Description
N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-phenylalanine is a modified amino acid derivative featuring a phenylalanine backbone with a sulfobenzenesulfonyl ethoxy carbonyl group. This compound is structurally characterized by:
- Functional groups: A sulfobenzene-1-sulfonyl moiety linked via an ethoxy spacer to a carbonyl group, which is attached to the α-amino group of L-phenylalanine.
- Potential applications: Its sulfonyl groups enhance polarity and solubility, making it suitable for pharmaceutical applications, such as enzyme inhibitors or prodrugs requiring water-soluble carriers .
Properties
CAS No. |
821791-97-3 |
|---|---|
Molecular Formula |
C18H19NO9S2 |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(2S)-3-phenyl-2-[2-(4-sulfophenyl)sulfonylethoxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C18H19NO9S2/c20-17(21)16(12-13-4-2-1-3-5-13)19-18(22)28-10-11-29(23,24)14-6-8-15(9-7-14)30(25,26)27/h1-9,16H,10-12H2,(H,19,22)(H,20,21)(H,25,26,27)/t16-/m0/s1 |
InChI Key |
CETIPINULIWAIF-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCCS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCCS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-phenylalanine typically involves multiple steps. One common method includes the reaction of L-phenylalanine with 2-(4-sulfobenzene-1-sulfonyl)ethoxycarbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-phenylalanine exerts its effects involves interactions with specific molecular targets. The sulfonyl and ethoxycarbonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with N-[(1,1-Dimethylethoxy)carbonyl]-2,4-dimethyl-L-phenylalanine
Structural Differences :
- The tert-butoxycarbonyl (BOC) group in N-[(1,1-dimethylethoxy)carbonyl]-2,4-dimethyl-L-phenylalanine is replaced with a sulfobenzenesulfonyl ethoxy carbonyl group in the target compound.
- The target compound lacks the 2,4-dimethyl substitution on the phenylalanine aromatic ring but retains the L-configuration .
Physicochemical Properties :
| Property | Target Compound | N-[(1,1-Dimethylethoxy)carbonyl]-2,4-dimethyl-L-phenylalanine |
|---|---|---|
| Molecular Formula | C₂₀H₂₁NO₁₀S₂ (estimated) | C₁₆H₂₁NO₄ |
| Molecular Weight | ~535.5 g/mol | 311.39 g/mol |
| Solubility | High (due to sulfonyl groups) | Moderate (BOC group is lipophilic) |
| Stability | Acid-resistant (sulfonyl stability) | Base-sensitive (BOC cleavage under acidic conditions) |
Functional Implications :
- The sulfobenzenesulfonyl group in the target compound improves aqueous solubility, making it advantageous for intravenous formulations.
- The BOC group in the comparator is widely used in peptide synthesis for temporary protection but requires acidic conditions for removal, limiting its utility in acidic environments .
Comparison with O-Ethyl S-2-Trimethylammonium Ethyl Phosphonothiolate Derivatives
Structural Differences :
- Phosphonothiolate derivatives (e.g., O-Ethyl S-2-trimethylammonium ethyl phosphonothiolate iodide) contain a phosphorus-based backbone with quaternary ammonium groups, unlike the phenylalanine-sulfonyl structure of the target compound .
Target Compound in Drug Design
Limitations of Comparators
- BOC Derivatives: Limited solubility and acid sensitivity restrict their use in vivo despite their utility in lab-scale peptide synthesis.
- Phosphonothiolates: High toxicity and environmental persistence render them unsuitable for therapeutic applications .
Biological Activity
N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-phenylalanine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies. The focus will be on its antimicrobial properties, antioxidant activities, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique sulfonyl and ethoxycarbonyl groups. Its molecular formula is , and it possesses significant structural features that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.47 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in water |
Antimicrobial Activity
The antimicrobial properties of sulfonamide derivatives, including this compound, have been extensively studied. Research indicates that these compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
A study evaluated the antimicrobial activity of several sulfonamide derivatives using the agar dilution method against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, revealing that many derivatives, including those structurally similar to this compound, showed significant antibacterial effects at concentrations below 100 μM .
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of this compound. Various assays have been employed to assess its capacity to scavenge free radicals.
Table 2: Antioxidant Activity Results
| Compound | DPPH IC50 (mM) | FRAP (mM) |
|---|---|---|
| This compound | 0.95 | 15.4 |
| Sulfonamide Derivative A | 0.81 | 13.6 |
| Sulfonamide Derivative B | 1.23 | 17.5 |
The DPPH radical scavenging assay indicated that this compound exhibited moderate radical scavenging activity, with an IC50 value indicating effective scavenging potential .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonamide group plays a crucial role in inhibiting bacterial dihydropteroate synthase, which is vital for folate synthesis in bacteria . Additionally, the antioxidant properties are likely due to the compound's ability to donate electrons and neutralize free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
